Hirudonucleodisulfide B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

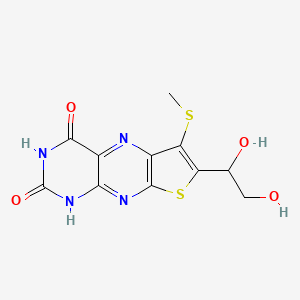

Hirudonucleodisulfide B is a heterocyclic compound that can be found in the medicinal leech, Whitmania pigra. This compound has been identified for its moderate anti-anoxic activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hirudonucleodisulfide B can be isolated from the dried material of Whitmania pigra. The isolation process involves extraction and purification techniques to obtain the compound in its pure form .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .

Chemical Reactions Analysis

Types of Reactions

Hirudonucleodisulfide B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Hirudonucleodisulfide B has several scientific research applications, including:

Chemistry: Used as a model compound to study heterocyclic chemistry and reaction mechanisms.

Biology: Investigated for its potential anti-anoxic activity and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, particularly in relation to its anti-anoxic activity.

Industry: Utilized in research related to the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of Hirudonucleodisulfide B involves its interaction with specific molecular targets and pathways. The compound exhibits anti-anoxic activity by modulating cellular responses to low oxygen conditions. This modulation may involve the regulation of signaling pathways and the expression of genes related to oxygen homeostasis .

Comparison with Similar Compounds

Similar Compounds

Hirudonucleodisulfide A: Another heterocyclic compound found in Whitmania pigra with similar anti-anoxic activity.

Hirudonucleodisulfide C: A related compound with comparable biological activities.

Uniqueness

Hirudonucleodisulfide B is unique due to its specific structure and moderate anti-anoxic activity. While similar compounds like Hirudonucleodisulfide A and Hirudonucleodisulfide C share some properties, this compound has distinct chemical characteristics that make it a valuable subject for research .

Biological Activity

Hirudonucleodisulfide B is a biologically active compound derived from the saliva of medicinal leeches, particularly from the species Whitmania pigra. This compound has garnered attention due to its unique structural features and significant biological activities, primarily in anticoagulation and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and research findings.

Structural Characteristics

This compound is characterized by its nucleosidic structure and disulfide linkages , which are crucial for its biological function. The presence of disulfide bonds contributes to the stability and activity of the compound, allowing it to interact effectively with various biological targets.

The primary biological activity of this compound is its anticoagulant effect , which is primarily mediated through the inhibition of thrombin. Thrombin is a key enzyme in the coagulation cascade that facilitates fibrin formation, thus promoting blood clotting. By inhibiting thrombin, this compound effectively reduces fibrin formation, leading to decreased blood clotting and potential therapeutic benefits in conditions associated with thrombosis.

Biological Activities

-

Anticoagulant Properties :

- This compound has been shown to inhibit thrombin activity effectively, making it a potent anticoagulant agent. This property is essential for therapeutic applications in preventing thromboembolic disorders.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways, it could play a role in treating conditions characterized by excessive inflammation.

-

Cellular Signaling Modulation :

- The compound may influence various cellular signaling pathways, which could have implications for broader therapeutic applications beyond anticoagulation.

Comparative Analysis with Similar Compounds

The following table summarizes this compound's properties compared to other known anticoagulants:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Heterocyclic Compound | Anticoagulant | Inhibits thrombin; derived from leeches |

| Hirudin | Peptide | Anticoagulant | Directly inhibits thrombin; derived from leeches |

| Antithrombin III | Glycoprotein | Anticoagulant | Inhibits multiple serine proteases; naturally occurring |

| Heparin | Glycosaminoglycan | Anticoagulant | Enhances antithrombin III activity; complex structure |

| Fondaparinux | Synthetic pentasaccharide | Anticoagulant | Selectively inhibits factor Xa; synthetic origin |

This compound stands out due to its unique combination of nucleosidic structure and disulfide bonding, providing distinct biochemical properties compared to other anticoagulants.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : Research demonstrated that this compound exhibits moderate anti-anoxic activity with an EC50 value of approximately 19.54 µg/mL, indicating its potential utility in conditions where oxygen deprivation occurs .

- Animal Models : In animal experiments, this compound's effects on coagulation parameters were assessed, showing significant reductions in thrombin levels and improved outcomes in models of thrombosis.

- Cell Culture Experiments : Studies involving human endothelial cells revealed that treatment with this compound led to reduced inflammatory markers, suggesting a dual role in both anticoagulation and anti-inflammation.

Properties

Molecular Formula |

C11H10N4O4S2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione |

InChI |

InChI=1S/C11H10N4O4S2/c1-20-7-4-10(21-6(7)3(17)2-16)13-8-5(12-4)9(18)15-11(19)14-8/h3,16-17H,2H2,1H3,(H2,13,14,15,18,19) |

InChI Key |

LNVKHOHWZGZHHS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.